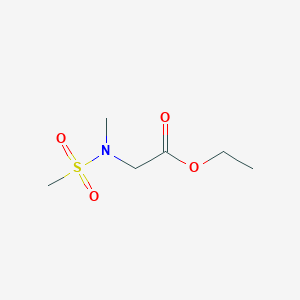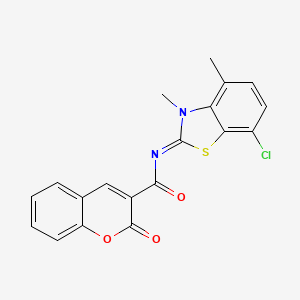
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide, also known as CDMB or BZML, is a synthetic small molecule that has gained considerable attention in scientific research for its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In fungal cells, this compound has been shown to inhibit the growth of various strains of fungi, including Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to have potential antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide has several advantages for use in lab experiments, including its relatively simple synthesis method, low cost, and diverse range of potential applications. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research on N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of topoisomerase II, which could have important implications for cancer treatment. Another area of interest is the development of new fluorescent probes for the detection of metal ions, which could have applications in environmental monitoring and medical diagnostics. Additionally, further research is needed to fully understand the potential applications of this compound in materials science, including its potential use in the fabrication of organic electronic devices.
Synthesis Methods
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide can be synthesized using a multi-step reaction process that involves the condensation of 2-aminothiophenol with 2-chloro-3,4-dimethyl-1,3-thiazole-5-carbaldehyde, followed by the reaction of the resulting product with 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antiviral activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a potential inhibitor of enzymes. In materials science, this compound has been explored for its potential applications in the fabrication of organic electronic devices.
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-10-7-8-13(20)16-15(10)22(2)19(26-16)21-17(23)12-9-11-5-3-4-6-14(11)25-18(12)24/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWJHDUBRDFLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC4=CC=CC=C4OC3=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


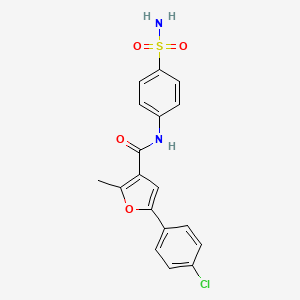

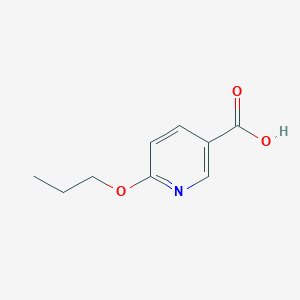
![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2852501.png)
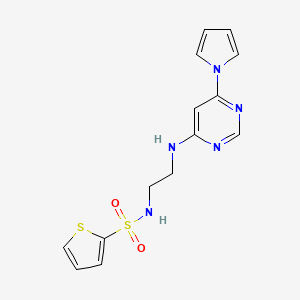
![1-Ethylpyridin-1-ium;3-[(2Z)-5-methoxy-2-[(2E)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B2852504.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2852511.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2852512.png)
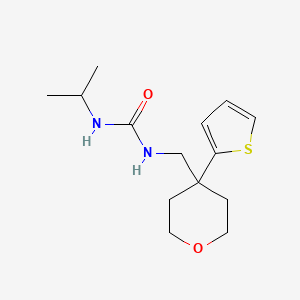
![benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2852515.png)
